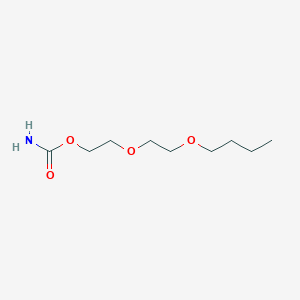![molecular formula C16H13Cl2N5O B11998794 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is a complex organic compound that features a benzotriazole moiety and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or corrosion inhibitors.
作用機序
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 3-(1H-1,2,3-benzotriazol-1-yl)propanamide
- 3-(1H-1,2,3-benzotriazol-1-yl)propane-1,2-diol
Uniqueness
3-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanohydrazide is unique due to the presence of both the benzotriazole and dichlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C16H13Cl2N5O |
|---|---|
分子量 |
362.2 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-12-4-3-5-13(18)11(12)10-19-21-16(24)8-9-23-15-7-2-1-6-14(15)20-22-23/h1-7,10H,8-9H2,(H,21,24)/b19-10+ |
InChIキー |
IUXJDVWBNNQRJG-VXLYETTFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)

